1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea (TCPU) is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). [] sEH is an enzyme involved in the metabolism of epoxy fatty acids, which play a role in various physiological processes, including inflammation, pain, and blood pressure regulation. [, ] By inhibiting sEH, TCPU increases the levels of epoxy fatty acids, leading to beneficial effects in various disease models. [, ] TCPU is often utilized in research to modulate inflammation and potentially protect against hypertension, neuropathic pain, and neurodegeneration. []
CAY10640 is derived from a series of synthetic modifications aimed at enhancing its biological activity. It is classified as a small molecule inhibitor, which typically refers to compounds that can modulate biological processes by interacting with specific proteins or enzymes. This classification places CAY10640 among compounds that are essential in drug discovery and development.
The synthesis of CAY10640 involves several key steps that leverage established organic chemistry techniques. The primary method used for synthesizing this compound includes:
The synthesis typically follows a multi-step process that may include:
CAY10640 possesses a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows (exact structural representation would typically be included here).
Key data regarding the molecular weight, formula, and structural features are essential for understanding its reactivity and interaction with biological targets. For instance:
CAY10640 undergoes various chemical reactions that are crucial for its functionality. These reactions include:
The reaction mechanisms often involve nucleophilic attack or electrophilic substitution, depending on the nature of the functional groups present in CAY10640. Each reaction pathway can be optimized through adjustments in pH, temperature, and solvent choice.
The mechanism of action for CAY10640 is primarily based on its ability to inhibit specific biological targets, such as enzymes or receptors involved in disease pathways. This inhibition can lead to downstream effects that alter cellular functions.
Research indicates that CAY10640 operates through competitive inhibition, where it competes with natural substrates for binding sites on target proteins. Detailed kinetic studies provide insights into its binding affinity and efficacy.
CAY10640 exhibits several notable physical properties:
Chemically, CAY10640 is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile is essential for predicting interactions with biological systems.
CAY10640 has potential applications in various fields:
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme with dual catalytic domains: a C-terminal epoxide hydrolase and an N-terminal phosphatase [6]. The C-terminal domain metabolizes endogenous epoxy fatty acids (EpFAs), primarily epoxyeicosatrienoic acids (EETs) derived from arachidonic acid via cytochrome P450 (CYP) enzymes [1] [6]. EETs are potent lipid mediators with vasodilatory, anti-inflammatory, and neuroprotective properties. sEH hydrolyzes EETs to dihydroxyeicosatrienoic acids (DHETs), which exhibit reduced bioactivity and accelerated clearance [1] [4]. This conversion critically regulates cardiovascular tone, neuronal function, and inflammatory responses. For example, EET-mediated activation of smooth muscle BKCa channels lowers blood pressure, while their inactivation by sEH promotes hypertension and endothelial dysfunction [1] [6]. Beyond EETs, sEH also metabolizes epoxides of omega-3 fatty acids (e.g., epoxydocosapentaenoic acids, EDPs), which demonstrate enhanced anti-inflammatory and analgesic effects compared to EETs [5] [6].
Table 1: Key Lipid Mediators Regulated by sEH
Mediator Class | Precursor Fatty Acid | Biological Activities | Effect of sEH Hydrolysis |
---|---|---|---|
EETs | Arachidonic acid | Vasodilation, anti-inflammation, neuroprotection | Reduced activity (e.g., diminished vasodilation) |
EDPs | Docosahexaenoic acid (DHA) | Anti-angiogenesis, pain reduction | Attenuated anti-inflammatory effects |
DHETs | EET metabolites | Variable (e.g., weaker vasodilation) | Increased excretion and termination of signaling |
CAY10640 (sEH inhibitor-1) emerged as a second-generation soluble epoxide hydrolase inhibitor designed to overcome limitations of early urea-based inhibitors like DCU (dicyclohexylurea) [1] [2]. Early urea inhibitors (e.g., compounds 2 and 3 in [1]) demonstrated nanomolar IC₅₀ values but faced challenges in solubility and pharmacokinetics. CAY10640, a 1-aryl-3-(1-acylpiperidin-4-yl)urea derivative, was developed to enhance water solubility and oral bioavailability while maintaining high potency [2]. Its optimization focused on replacing adamantyl groups with substituted piperidine rings to improve drug-like properties [3].
Pharmacologically, CAY10640 inhibits human sEH with an IC₅₀ of 0.4 nM and mouse sEH at 5.3 nM, representing a >1,000-fold potency increase over first-generation compounds in pain models [2]. In vivo studies confirmed its oral activity and ability to stabilize EpFAs, significantly reducing hyperalgesia in carrageenan-induced inflammatory pain models [2]. This advancement positioned CAY10640 as a critical tool compound for probing sEH biology, especially given the clinical setbacks of earlier inhibitors like AR9281 (UC1153), which failed due to suboptimal pharmacokinetics [3] [6].
Table 2: Evolution of Key sEH Inhibitors Leading to CAY10640
Inhibitor Generation | Representative Compound | Human sEH IC₅₀ | Key Advances/Limitations |
---|---|---|---|
First-gen (1990s) | DCU (Dicyclohexylurea) | ~20–50 nM | Proof-of-concept; poor solubility |
Early clinical | AR9281 (UC1153) | Low nM range | Reached Phase II; inadequate PK properties |
Second-gen (2010s) | CAY10640 | 0.4 nM | Enhanced solubility, oral activity, CNS penetration |
Multi-target | PTUPB (sEH/COX-2 inhibitor) | <10 nM | Dual-pathway modulation for inflammation |
CAY10640 exemplifies targeted sEH inhibition through specific molecular interactions. Its urea moiety anchors the inhibitor within the catalytic triad of sEH (Asp333, Asp495, His523), while the trifluoromethoxyphenyl group occupies a hydrophobic subpocket near Tyr381 and Tyr465 residues [1] [7]. This binding prevents epoxide hydrolysis, elevating endogenous EETs and other EpFAs. The compound’s piperidine ring enhances water solubility and membrane permeability, enabling blood-brain barrier (BBB) penetration—confirmed via PAMPA-BBB assays in related analogs like UB-EV-52 [4].
Functionally, CAY10640’s inhibition translates to therapeutic effects across disease models:
Table 3: Therapeutic Mechanisms of CAY10640-Mediated sEH Inhibition
Disease Area | Key Biomarkers Modulated | Functional Outcome |
---|---|---|
Neuroinflammation | ↓ IL-1β, TNF-α; ↓ amyloid plaques; ↑ epoxy fatty acids (e.g., EpODE) | Reduced glial activation; improved memory retention |
Cardiovascular | ↑ EETs; ↓ DHETs; ↓ vasoconstrictors (e.g., TXB₂) | Vasodilation; reduced cardiac hypertrophy |
Metabolic | ↑ Insulin sensitivity; ↓ ER stress | Improved glucose homeostasis |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1